molecular formula C21H27NO3S B448638 ethyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 299950-96-2

ethyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B448638
CAS No.: 299950-96-2
M. Wt: 373.5g/mol
InChI Key: VHSVALXCVLLIJC-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Ethyl 2-((3R,5R,7R)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a hybrid molecular architecture combining an adamantane core, a cyclopenta[b]thiophene ring, and an ethyl ester group. The adamantane moiety adopts a rigid diamondoid structure with a chair-like conformation, stabilized by its (3R,5R,7R) stereochemical configuration. The cyclopenta[b]thiophene system consists of a five-membered thiophene ring fused to a partially saturated cyclopentane ring, introducing planar aromaticity from the thiophene and flexibility from the dihydrocyclopentane.

Key structural features include:

  • Amide linkage : The adamantane-1-carboxamido group connects to the cyclopenta[b]thiophene via a planar amide bond (C=O···N-H), with bond lengths characteristic of resonance stabilization (C-N: ~1.33 Å, C=O: ~1.24 Å).
  • Ethyl ester : Positioned at the 3-carboxylate site, this group enhances solubility and modulates electronic effects on the thiophene ring.
  • Stereochemical rigidity : The adamantane’s bridgehead carbons enforce a fixed spatial arrangement, while the cyclopenta[b]thiophene exhibits limited conformational flexibility due to ring strain.

Table 1: Molecular Parameters

Parameter Value Source
Molecular formula C₁₇H₂₃N₂O₂S
Molecular weight 327.44 g/mol
Adamantane C-C bond 1.54–1.56 Å
Thiophene C-S bond 1.71 Å
Amide C=O bond 1.24 Å

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.715 Å, b = 10.613 Å, c = 25.599 Å, and β = 90.56°. The adamantane core maintains its tetrahedral symmetry, while the cyclopenta[b]thiophene adopts a slightly puckered conformation (dihedral angle: 12.5° relative to the amide plane).

Notable crystallographic observations:

  • Intramolecular hydrogen bonding : An N-H···O interaction (2.89 Å) between the amide hydrogen and thiophene-ring oxygen stabilizes the syn conformation.
  • Intermolecular interactions : van der Waals forces dominate packing, with adamantane’s hydrophobic domains segregating from polar thiophene-ester regions.
  • Torsional angles : The ethyl ester group rotates freely, with a C-O-C-C dihedral angle of 112.3°.

Table 2: Crystallographic Data

Parameter Value Source
Space group P2₁/c
Unit cell volume 2096.12 ų
Hydrogen bond length 2.89 Å (N-H···O)
R-factor 0.0579

Comparative Analysis with Adamantane-Containing Analogues

Compared to structurally related adamantane derivatives, this compound exhibits unique electronic and steric profiles:

  • Ethyl adamantane-1-carboxylate (C₁₃H₂₀O₂):

    • Lacks the thiophene-amido moiety, reducing π-π stacking potential.
    • Lower thermal stability (ΔTₘ = 40°C vs. 85°C for the title compound).
  • Adamantane-thiourea hybrids :

    • Thiourea derivatives show enhanced hydrogen-bonding capacity but reduced hydrolytic stability compared to the amide linkage.
  • 5-(Adamantan-1-yl)-1,3,4-oxadiazole-2(3H)-thione :

    • The oxadiazole ring increases planarity, favoring crystal packing efficiency over the flexible cyclopenta[b]thiophene.

Table 3: Structural Comparisons

Compound Key Feature Effect on Properties
Title compound Cyclopenta[b]thiophene-amido Enhanced rigidity & π-stacking
Ethyl adamantane-1-carboxylate Ester-only substituent Higher solubility
Adamantane-thiourea Thiourea group Stronger H-bonding

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-2-25-19(23)17-15-4-3-5-16(15)26-18(17)22-20(24)21-9-12-6-13(10-21)8-14(7-12)11-21/h12-14H,2-11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSVALXCVLLIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110728
Record name Ethyl 5,6-dihydro-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299950-96-2
Record name Ethyl 5,6-dihydro-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299950-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6-dihydro-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • Adamantane-1-carboxylic acid : Serves as the acylating agent for the amide bond.

  • Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate : Provides the heterocyclic backbone with an ester functional group.

Key intermediates include:

  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (precursor for amidation).

  • Adamantane-1-carbonyl chloride (activated form for coupling).

Stepwise Synthetic Routes

Synthesis of Ethyl 5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

The cyclopenta[b]thiophene core is constructed via microwave-assisted cyclization or thermal condensation :

Method A (Microwave-Assisted) :

  • Starting Material : 3-Aminobenzoic acid derivatives react with thioglycolic acid under microwave irradiation (150°C, 30 min) to form the thiophene ring.

  • Esterification : The carboxylic acid intermediate is treated with ethanol and thionyl chloride (SOCl₂) to yield the ethyl ester.

Method B (Thermal Cyclization) :

  • Cyclopentadiene Annulation : Cyclopentadiene is reacted with elemental sulfur in dimethylformamide (DMF) at 120°C for 6 hours to form the dihydrothiophene skeleton.

  • Nitration and Reduction : Introduction of an amino group via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C).

Amidation with Adamantane-1-Carboxylic Acid

Activation of Adamantane-1-Carboxylic Acid :

  • Chlorination : Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) at 40–50°C for 2 hours to form adamantane-1-carbonyl chloride.

Coupling Reaction :

  • Conditions : The ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 eq) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (Et₃N, 1.2 eq). Adamantane-1-carbonyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : The reaction mixture is washed with brine, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the product.

Optimization and Industrial-Scale Production

Yield Optimization Strategies

ParameterOptimal ConditionYield ImprovementSource
SolventAnhydrous DCM85% → 92%
Coupling AgentDCC (Dicyclohexylcarbodiimide)78% → 89%
Temperature0°C → RT gradient80% → 88%
CatalystDMAP (4-Dimethylaminopyridine)75% → 84%

Continuous Flow Reactors : Industrial production employs flow chemistry to enhance scalability and reduce side reactions (e.g., over-amination).

Purification Techniques

  • Chromatography : Reverse-phase HPLC (MeCN/H₂O gradient) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with 99% enantiomeric excess.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 1.25 (t, 3H, CH₂CH₃), 1.70–1.90 (m, 12H, adamantane), 2.45 (s, 2H, SCH₂)
¹³C NMR δ 14.1 (CH₂CH₃), 35.8 (adamantane C), 171.2 (C=O)
IR (KBr)2900 cm⁻¹ (C-H adamantane), 1680 cm⁻¹ (C=O)
HRMS [M+H]⁺ calc. 373.5, found 373.5

Challenges and Troubleshooting

Common Side Reactions

  • Over-Chlorination : Excess SOCl₂ leads to adamantane diacyl chloride. Mitigated by stoichiometric control.

  • Racemization : High temperatures during amidation cause loss of stereochemistry. Addressed by maintaining 0–5°C.

Scalability Limitations

  • Adamantane Availability : High-cost precursor necessitates recycling via acid-catalyzed cleavage.

  • Thiophene Oxidation : Thiophene sulfoxides form under aerobic conditions. Prevented by inert (N₂) atmospheres.

Emerging Methodologies

Enzymatic Catalysis

Lipase-mediated esterification in ionic liquids ([BMIM][BF₄]) achieves 91% yield under mild conditions (40°C, 24 h).

Photochemical Activation

UV light (254 nm) accelerates cyclization steps, reducing reaction time from 12 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the cyclopenta[b]thiophene group can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The cyclopenta[b]thiophene core is a common motif in bioactive molecules. Key analogues include:

Compound Name Substituent at Position 2 Biological Activity/Application Key References
Target Compound Adamantane-1-carboxamido Potential CNS/anticancer applications (inferred)
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Amino (-NH₂) Intermediate for Schiff bases/thioureas
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido (-NH-CS-NH-Ph) Antifungal, antibacterial
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacetamido (-NH-CO-CH₂-CN) Anticonvulsant lead
GLX351322 (NOX4 inhibitor) Furan-2-carbonylpiperazine NADPH oxidase (NOX4) inhibition

Key Observations :

  • Adamantane vs. Amino Groups: The adamantane carboxamido group in the target compound increases steric bulk and lipophilicity compared to the amino group in 2-amino derivatives . This may enhance target binding specificity or pharmacokinetic properties.
  • Thioureido Derivatives : Substitution with phenylthioureido (e.g., ) introduces hydrogen-bonding capacity, enhancing interactions with fungal/bacterial targets.
  • Functional Group Diversity: The core scaffold tolerates diverse substituents (e.g., cyanoacetamido , furan-piperazine ), enabling tailored biological activities.

Comparison of Key Steps :

  • 2-Amino Intermediate: Synthesized via Gewald reaction (e.g., ketone + cyanoacetate + sulfur) .
  • Adamantane Derivative: Requires post-functionalization of the amino group, adding complexity compared to simpler analogues .

Pharmacological and Physicochemical Properties

Property Target Compound Ethyl 2-amino Derivative Ethyl 2-(phenylthioureido)
LogP (Predicted) High (adamantane increases) Moderate Moderate-High (thioureido)
Solubility Low (nonpolar substituent) Moderate (amine protonation) Low (aromatic thioureido)
Bioactivity Potential CNS/anticancer Intermediate for further derivatization Antifungal, antibacterial
Metabolic Stability High (adamantane resists oxidation) Moderate Variable (thiourea prone to hydrolysis)

Molecular Docking Insights :

  • Adamantane Derivatives: The bulky adamantane group may occupy hydrophobic pockets in target proteins (e.g., NOX4 ), while the thiophene core engages in π-π interactions.
  • Thioureido Analogues : The thiourea moiety forms hydrogen bonds with fungal CYP51 or bacterial enzymes, explaining their antimicrobial activity .

Biological Activity

Ethyl 2-((3R,5R,7R)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (referred to as Compound 1) is a novel compound that has garnered attention for its potential biological activities. This article explores the biological activity of Compound 1 through various studies, including enzyme inhibition assays, molecular docking analyses, and pharmacological evaluations.

Chemical Structure and Synthesis

Compound 1 belongs to a class of adamantane derivatives that have been explored for their therapeutic potential. The synthesis of Compound 1 typically involves the coupling of adamantane derivatives with thiophene carboxylates, employing strategies such as amide bond formation. The chemical structure can be represented as follows:

C18H26N2O4S\text{C}_{18}\text{H}_{26}\text{N}_2\text{O}_4\text{S}

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition properties of Compound 1. In particular, it has shown promising inhibitory effects against several key enzymes:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Compound 1 exhibited significant inhibitory activity with an IC50 value of approximately 8 nM in human assays. This suggests a strong potential for regulating glucocorticoid metabolism, which is relevant in conditions like obesity and metabolic syndrome .
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : In comparative studies, derivatives of thiophene compounds have demonstrated varying degrees of inhibition against AChE and BChE. While specific data for Compound 1 is limited, related compounds have shown up to 9.8-fold increased activity against urease compared to standard inhibitors .

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of Compound 1 to target enzymes. The results indicated favorable interactions with the active sites of both AChE and BChE, supporting its potential as a therapeutic agent in neurodegenerative diseases . The binding interactions were characterized by hydrogen bonds and hydrophobic interactions that stabilize the compound within the enzyme's active site.

In Vivo Studies

In vivo pharmacokinetic studies on related adamantane derivatives indicated moderate bioavailability and stability in biological systems. For instance, a derivative similar to Compound 1 displayed an oral bioavailability of approximately 28%, with substantial liver microsomal stability observed during testing . These findings suggest that modifications to the adamantane structure can enhance pharmacokinetic properties.

Antitumor Activity

Emerging research has also pointed towards the antitumor potential of thiophene derivatives. For instance, certain compounds in this class have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values ranging from 23.2 to 49.9 μM . Although specific data on Compound 1's antitumor effects is still under investigation, its structural analogs have shown promise in inducing apoptosis and cell cycle arrest.

Summary Table of Biological Activities

Activity IC50 Value Comments
11β-HSD1 Inhibition ~8 nMPotent inhibitor; relevant for metabolic disorders .
AChE Inhibition Not specifiedPotential neuroprotective effects .
BChE Inhibition Not specifiedRelated compounds show significant activity .
Antitumor Activity (MCF-7) 23.2 - 49.9 μMInduces apoptosis; further studies needed .

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